molecular formula C16H18N2 B14735895 (E)-Bis(1-phenylethyl)diazene CAS No. 5661-68-7

(E)-Bis(1-phenylethyl)diazene

Cat. No.: B14735895
CAS No.: 5661-68-7
M. Wt: 238.33 g/mol
InChI Key: JSWTUBJPNIKZJF-UHFFFAOYSA-N
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Description

(E)-Bis(1-phenylethyl)diazene is a member of the diazene (B1210634) family of organic compounds, characterized by a central dinitrogen unit (N=N) bonded to two organic substituents. wikipedia.orgontosight.ai In this specific molecule, the nitrogen atoms are each connected to a 1-phenylethyl group, with the "(E)" designation indicating a trans configuration across the nitrogen-nitrogen double bond. wikipedia.orgnih.gov This compound serves as a valuable subject for research into stereochemistry and reaction mechanisms due to the chiral centers at the carbon atoms attached to the nitrogen and the stereoisomerism of the N=N bond itself.

Properties

CAS No.

5661-68-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

bis(1-phenylethyl)diazene

InChI

InChI=1S/C16H18N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

JSWTUBJPNIKZJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=NC(C)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Aspects and Chirality in E Bis 1 Phenylethyl Diazene Systems

Enantiomerism and Diastereomerism in 1,2-Dialkyldiazenes

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. chemistrysteps.combyjus.com This class of isomers is broadly divided into two categories: enantiomers and diastereomers. byjus.comlibretexts.org

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands. libretexts.orgcsfarmacie.cz A key characteristic of enantiomers is that they possess a chiral center, an atom connected to four different groups. libretexts.org In the case of 1,2-dialkyldiazenes like (E)-Bis(1-phenylethyl)diazene, the presence of a chiral carbon atom in each of the 1-phenylethyl groups gives rise to chirality. If you were to invert all the chiral centers in a molecule, you would generate its enantiomer. masterorganicchemistry.com For instance, the enantiomer of a molecule with an (R,R) configuration would be the one with an (S,S) configuration. oregonstate.edu

Diastereomers , on the other hand, are stereoisomers that are not mirror images of each other. libretexts.orgoregonstate.edu This situation arises when a molecule has multiple stereocenters, and only some of them are inverted between the two isomers. For example, if a molecule has an (R,R) configuration, its (R,S) and (S,R) counterparts would be its diastereomers. masterorganicchemistry.com A common example of diastereomerism is E/Z isomerism in alkenes, which arises from restricted rotation around a double bond. oregonstate.edu

The relationship between different stereoisomers can be summarized as follows:

Identical: Same connectivity and same configuration at all stereocenters. masterorganicchemistry.com

Enantiomers: Same connectivity but opposite configuration at all stereocenters. masterorganicchemistry.com

Diastereomers: Same connectivity but different configurations at some, but not all, stereocenters. masterorganicchemistry.com

Configurational Stability and Interconversion of (E/Z) Isomers

The "(E)" in this compound refers to its configuration around the nitrogen-nitrogen double bond (N=N). This is a form of geometric isomerism, also known as cis-trans or E/Z isomerism, which arises due to restricted rotation about the double bond. docbrown.info

The (E)-isomer (from the German entgegen, meaning opposite) has the higher priority substituents on opposite sides of the double bond. libretexts.org

The (Z)-isomer (from the German zusammen, meaning together) has the higher priority substituents on the same side of the double bond. libretexts.org

Generally, the (E)-isomer of an azo compound is thermodynamically more stable than the (Z)-isomer. researchgate.netaklectures.com This increased stability is often attributed to reduced steric hindrance between the larger substituent groups when they are positioned on opposite sides of the N=N bond. aklectures.com The (Z)-isomer is often considered a less stable, short-lived form due to steric crowding. researchgate.net

The interconversion between (E) and (Z) isomers can be induced by photochemical or thermal means. nih.gov Irradiation with UV light can often lead to the conversion of the more stable (E)-isomer to the less stable (Z)-isomer. nih.govresearchgate.net The efficiency and direction of this photoisomerization can be influenced by the nature of the substituents on the diazene (B1210634). nih.gov

Stereochemical Control in Synthesis

Achieving control over the stereochemical outcome of a chemical reaction is a central goal in modern organic synthesis. fiveable.me This allows for the selective production of a desired stereoisomer, which is crucial for applications in pharmaceuticals, materials science, and agrochemicals. rijournals.com Several strategies are employed to achieve stereochemical control, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions. numberanalytics.com

Asymmetric synthesis refers to a set of methods that produce a preponderance of one enantiomer over the other. researchgate.net This can be achieved through various techniques:

Chiral Catalysts: These are chiral molecules that can influence the stereochemical course of a reaction without being consumed in the process. numberanalytics.com Transition metal complexes, such as those based on rhodium, ruthenium, and iridium, are widely used as chiral catalysts in asymmetric hydrogenations and other transformations. numberanalytics.commdpi.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. numberanalytics.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com

Substrate Control: In this strategy, an existing stereocenter within the starting material molecule influences the formation of a new stereocenter. youtube.com

The synthesis of chiral azoalkanes like this compound can be approached through methods that establish the chiral centers with high enantiomeric excess. Asymmetric synthesis has become a powerful tool for creating chiral molecules with defined stereochemistry. nih.govresearchgate.netrsc.orgorganic-chemistry.org

Chiral Separation Techniques for Diazene Enantiomers

When a synthesis produces a mixture of enantiomers (a racemic mixture), it is often necessary to separate them to isolate the desired biologically active or functionally important isomer. csfarmacie.cz

Chromatographic Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the components of a mixture. For the separation of enantiomers, a specialized form of HPLC known as chiral HPLC is employed. csfarmacie.cznih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) , which is a solid support that has been modified with a chiral molecule. csfarmacie.cz The principle behind this technique is that the two enantiomers of a racemic mixture will interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. chromatographyonline.com

Polysaccharide-based stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are among the most popular and versatile CSPs for separating a wide range of chiral compounds, including diazenes. researchgate.netchromatographyonline.com The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, and the choice of mobile phase and temperature can significantly affect the selectivity and resolution of the separation. researchgate.netchromatographyonline.com For instance, a study on the chiral separation of novel diazenes demonstrated that a Chiralpak AY-RH stationary phase, based on amylose tris(5-chloro-2-methylphenylcarbamate), could effectively separate the (R) and (S) enantiomers in both their (E) and (Z) forms using reversed-phase HPLC. researchgate.net Interestingly, a reversal of the elution order was observed for the (E) and (Z) forms of the enantiomers. researchgate.net

In some cases, a combination of chiral and achiral chromatography can be used to separate complex mixtures of stereoisomers, including both enantiomers and diastereomers. sigmaaldrich.com

Reaction Mechanisms and Reactivity of E Bis 1 Phenylethyl Diazene

Thermolytic Decomposition Pathways

The thermal decomposition of (E)-Bis(1-phenylethyl)diazene is a process that leads to the generation of radicals through the cleavage of one or both C-N bonds. This process is influenced by several factors, including the mechanism of bond cleavage, the kinetics of radical formation and subsequent fragmentation, and the impact of the surrounding solvent environment, known as the cage effect.

One-Bond vs. Two-Bond Cleavage Mechanisms in Azoalkanes

The thermolysis of azoalkanes can proceed through two primary mechanistic pathways: a concerted two-bond cleavage or a stepwise one-bond cleavage. In a concerted mechanism, both C-N bonds break simultaneously, releasing two radicals and a molecule of nitrogen gas in a single step. Conversely, a stepwise mechanism involves the initial cleavage of one C-N bond to form a diazenyl radical intermediate, which then undergoes a second C-N bond cleavage to release the second radical and nitrogen gas.

Radical Generation and Fragmentation Kinetics

Cage Effects in Thermolytic Processes

When this compound decomposes in a solvent, the newly formed pair of 1-phenylethyl radicals is temporarily held in close proximity by the surrounding solvent molecules, an environment referred to as a "solvent cage". Within this cage, the radicals can undergo several reactions before they diffuse apart. These "in-cage" reactions include recombination to reform the parent azoalkane or to form a stable dimer, 2,3-diphenylbutane, and disproportionation to yield styrene (B11656) and ethylbenzene.

The efficiency of radical escape from this solvent cage is a key factor in the utility of azo compounds as radical initiators. Studies on the decomposition of optically active azoalkanes, such as SS-(-)-azobis-α-phenylethane, have provided significant insights into these cage effects. The stereochemistry of the recombination products can reveal the extent of in-cage reactions versus reactions of freely diffused radicals. The viscosity of the solvent also plays a crucial role; higher viscosity can increase the duration the radicals spend in the cage, thereby enhancing the probability of in-cage reactions.

Radical Reactions and Intercepting Agents (e.g., 2,2-Diphenyl-1-picrylhydrazyl, DPPH)

The 1-phenylethyl radicals generated from the decomposition of this compound are reactive species that can be intercepted or "trapped" by radical scavenging agents. A widely used scavenger is 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

When DPPH is present in a solution where 1-phenylethyl radicals are being generated, it can react with them, leading to the formation of a stable, non-radical product. This reaction is often used to detect and quantify the presence of radical species. The reaction proceeds via the trapping of the 1-phenylethyl radical by the DPPH radical. The rate of this trapping reaction is typically very fast, making DPPH an efficient radical scavenger. The characteristic deep violet color of the DPPH radical solution fades as it is consumed, a change that can be monitored spectrophotometrically to study the kinetics of the radical generation process. The steric hindrance around the nitrogen radical in DPPH can influence the rate of reaction with bulky radicals.

Photochemical Reactivity and Radical Pair Formation

In addition to thermal decomposition, this compound can be decomposed by photolysis. The absorption of ultraviolet light provides the energy required to break the C-N bonds, leading to the formation of a radical pair. The photochemical process often proceeds from an electronically excited state of the azoalkane.

Upon photoexcitation, the molecule can transition to a dissociative state, leading to the cleavage of the C-N bonds and the formation of a geminate radical pair, consisting of two 1-phenylethyl radicals, within a solvent cage. nih.gov The quantum yield of this process, which is the fraction of absorbed photons that lead to the formation of free radicals, is a key parameter in photochemistry. For a similar asymmetrically substituted diazene (B1210634), the quantum yield for free radical formation was found to be significant, indicating an efficient photochemical decomposition pathway. researchgate.net The subsequent reactions of this photochemically generated radical pair, including in-cage recombination and disproportionation, are similar to those observed in thermolysis. The study of photochemical reactions in constrained environments like zeolites has shown that the product distribution from the geminate radical pair can be significantly influenced by the rotational and translational freedom of the radicals within the cage. nih.govucla.edu

Transition Metal-Catalyzed Transformations Involving Diazene Intermediates

While the primary focus is often on the free-radical chemistry of azoalkanes, diazenes can also be involved in transition metal-catalyzed reactions. In these transformations, the diazene moiety can coordinate to a metal center, leading to intermediates that can undergo a variety of reactions.

Spectroscopic and Structural Elucidation of E Bis 1 Phenylethyl Diazene

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of (E)-Bis(1-phenylethyl)diazene. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy each offer unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For the 1-phenylethyl group, the aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The methine proton (CH), being adjacent to the azo group and the phenyl ring, would be expected to resonate as a quartet downfield, while the methyl (CH₃) protons would appear as a doublet further upfield, typically around 1.5 ppm, due to coupling with the methine proton. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The phenyl group will show characteristic signals in the aromatic region (typically 125-145 ppm). rsc.org The methine carbon, directly attached to the nitrogen of the azo group, would be significantly deshielded. The methyl carbon signal would appear at a much higher field.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This two-dimensional NMR technique is invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity within the 1-phenylethyl fragments of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 1-Phenylethyl Moiety

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl-CH (aromatic)~7.2-7.4 (multiplet)~125-129
Phenyl-C (quaternary)-~145
CH (methine)Quartet~70
CH₃ (methyl)~1.5 (doublet)~25

Note: The values presented are typical for the 1-phenylethyl group and may vary slightly for this compound. rsc.org

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. Azoalkanes typically exhibit a weak absorption band in the near-ultraviolet region, which is attributed to the n→π* transition of the N=N double bond. This transition is formally forbidden by symmetry but is observed due to vibronic coupling. The presence of the phenyl groups can influence the position of this absorption maximum (λmax). For aliphatic azo compounds, this band is generally found around 350 nm. More intense absorptions corresponding to π→π* transitions of the aromatic rings occur at shorter wavelengths.

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The most significant vibration for this compound is the N=N stretching of the azo group, which for trans-azoalkanes is typically weak and found in the region of 1400-1450 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and the C=C stretching vibrations of the phenyl rings (in the 1450-1600 cm⁻¹ region).

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
Aromatic C=CStretch1600-1450
Azo N=NStretch~1450-1400 (weak)
C-NStretch1250-1020

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, which can exist as (R,R), (S,S), and meso isomers, single-crystal X-ray diffraction of an enantiopure sample is essential for unambiguously establishing its stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the atomic arrangement can be built.

To determine the absolute configuration, anomalous dispersion effects are utilized. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the correct absolute structure can be assigned. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure sample confirms the absolute configuration. While no published crystal structure for this compound is available in the searched databases, this technique remains the gold standard for such a determination.

Computational Chemistry Approaches for E Bis 1 Phenylethyl Diazene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For (E)-Bis(1-phenylethyl)diazene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's geometry and analyze its molecular orbitals.

The electronic properties are primarily understood through the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller E_gap generally implies higher reactivity and lower kinetic stability.

In a typical DFT study of a molecule like this compound, the HOMO would likely be localized on the N=N azo group and the adjacent carbon atoms, while the LUMO might be distributed over the phenyl rings, indicating the sites for electrophilic and nucleophilic attack, respectively. The Molecular Electrostatic Potential (MEP) surface can also be generated to visualize the charge distribution and identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further predicting its reactive sites. nih.gov

ParameterCalculated Value (Illustrative)Significance
E_HOMO-6.5 eVIndicates electron-donating ability.
E_LUMO-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (E_gap)5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment~0 D (for trans isomer)Indicates the overall polarity of the molecule.

Molecular Modeling of Stereochemical Interactions and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key to understanding its behavior. Molecular modeling techniques, particularly conformational analysis using methods like DFT, can elucidate the stable conformations and the energy barriers between them. nih.gov

For this compound, the key rotatable bonds are the C-N bonds and the C-C bonds connecting the ethyl groups to the phenyl rings. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. This process identifies the low-energy conformers (local minima) and the transition states connecting them.

Stereochemical interactions, such as steric hindrance between the bulky phenyl groups and the methyl groups, play a significant role in determining the preferred conformation. The 'E' configuration of the diazene (B1210634) bond places the two 1-phenylethyl groups on opposite sides, which minimizes steric clash across the N=N double bond. However, rotations around the C-N and C-phenyl bonds will lead to various staggered and eclipsed conformations with different relative energies. The most stable conformer would be the one that best balances electronic effects and minimizes steric repulsion.

Table 2: Illustrative Conformational Analysis Data (Note: This table conceptualizes the output of a conformational analysis based on principles from studies of analogous molecules like trans-stilbene (B89595) derivatives.) nih.gov

ConformerDihedral Angle (C-N-N-C)Relative Energy (kcal/mol)Key Interactions
Global Minimum180° (trans)0.00Anti-periplanar arrangement minimizes steric hindrance.
Local Minimum~120°+2.5Gauche interaction between phenylethyl groups.
Transition State0° (cis)+15.0Significant steric clash in the eclipsed form.

Prediction of Optical and Nonlinear Optical (NLO) Properties

Computational methods are invaluable for predicting the optical properties of materials, guiding the synthesis of new compounds with desired characteristics. researchgate.net For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating its electronic absorption spectrum (UV-Vis). nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These absorptions typically correspond to π→π* transitions within the conjugated system.

Furthermore, the potential of this compound as a Nonlinear Optical (NLO) material can be assessed by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). physchemres.org Molecules with large β values are sought after for applications in technologies like frequency doubling and optical switching. physchemres.org DFT calculations can provide these values, and a large computed hyperpolarizability would suggest that the molecule could exhibit significant NLO activity. The HOMO-LUMO gap is also relevant here, as a smaller gap often correlates with larger β values. physchemres.org

Table 3: Predicted Optical and NLO Properties (Illustrative) (Note: The values are representative of what would be calculated for a conjugated organic molecule using TD-DFT and DFT methods.) researchgate.netnih.gov

PropertyPredicted Value (Illustrative)MethodApplication
λ_max~350 nmTD-DFTUV-Vis Spectroscopy
Oscillator Strength (f)~0.8TD-DFTIntensity of UV absorption
Polarizability (α)~25 x 10⁻²⁴ esuDFTLinear optical response
First Hyperpolarizability (β)~10 x 10⁻³⁰ esuDFTNonlinear Optical (NLO) activity

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in mapping out the detailed steps of chemical reactions, identifying intermediates, and calculating energy barriers. Azo compounds like this compound are well-known as thermal initiators for radical polymerization, as the N=N bond can cleave upon heating to produce nitrogen gas and two carbon-centered radicals.

DFT calculations can be used to model the thermal decomposition mechanism of this compound. This involves locating the transition state (TS) for the concerted or stepwise cleavage of the two C-N bonds. By calculating the energy of the reactant, the transition state, and the products (nitrogen gas and two 1-phenylethyl radicals), the activation energy (Ea) for the decomposition can be determined. A lower activation energy would indicate a faster decomposition rate at a given temperature.

Simulations can also distinguish between a concerted mechanism (both C-N bonds break simultaneously) and a stepwise mechanism (one C-N bond breaks first to form a diazenyl radical intermediate, which then loses N₂). The calculated energy profiles for both pathways would reveal the most likely mechanism.

Table 4: Illustrative Data for a Computed Reaction Mechanism (Thermal Decomposition) (Note: Data is conceptual and based on typical computational studies of azo initiator decomposition.)

Reaction StepSpeciesRelative Energy (kcal/mol)Computational Finding
1This compound (Reactant)0Ground state energy of the reactant.
2Transition State (C-N cleavage)+30Activation Energy (Ea) for the decomposition.
32 x (1-phenylethyl radical) + N₂ (Products)-15Overall reaction is exothermic.

Applications of E Bis 1 Phenylethyl Diazene in Advanced Organic and Polymer Chemistry

Role as a Radical Initiator in Polymerization Processes

The primary application of (E)-Bis(1-phenylethyl)diazene, also known by its synonym 1,1'-azobis(1-phenylethane) (APE), is as a thermal radical initiator. Upon heating, the central diazene (B1210634) (–N=N–) bond undergoes homolytic cleavage to eliminate nitrogen gas and generate two 1-phenylethyl radicals. These radicals are effective at initiating the polymerization of various vinyl monomers.

Research extensively utilized ¹³C-enriched APE to study the initiation step of polymerization. By examining the end-groups of the resulting polymers with ¹³C-NMR spectroscopy, scientists have been able to determine the relative reactivities of the 1-phenylethyl radical towards different monomers. researchgate.netresearchgate.net This radical is often considered a model for the polystyrene propagating radical, making these studies valuable for understanding polymerization kinetics. researchgate.netresearchgate.net

A practical example includes its use in the bead copolymerization of styrene-acrylonitrile at temperatures between 90-100°C. researchgate.net Furthermore, its utility is recognized in several patents, which list it as a suitable azo-based generator for producing polymers like conjugated diene polymers and for creating low molecular weight latexes for toner compositions. epo.orgjustia.com

Table 1: Monomer Reactivity Studies Using this compound as Initiator

Monomer(s) Studied Findings / Application Reference(s)
Butadiene (BD) & Methyl Methacrylate (MMA) Determined the ratio of rate constants for the reaction of the 1-phenylethyl radical with the comonomers (k_BD/k_MMA = 1.3). researchgate.netcaltech.edu
Styrene (B11656), Methyl Acrylate, Methyl Methacrylate, etc. Compared the reactivities of various monomers towards the 1-phenylethyl radical, using acenaphthylene (B141429) as a reference monomer. researchgate.netresearchgate.net
Isoprene, Dimethylbutadiene, etc. Extended reactivity studies to various conjugated dienes. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Initiation

In the context of Atom Transfer Radical Polymerization (ATRP), this compound does not function as a direct initiator in the conventional sense. Standard ATRP initiation proceeds via an alkyl halide. However, azo compounds like APE can play a crucial role in related controlled radical polymerization techniques, such as Reverse ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP. In these systems, the azo compound is thermally decomposed to generate radicals that react with the deactivator species (e.g., a Cu(II) complex), reducing it to the activator state (e.g., a Cu(I) complex). This process helps to maintain the low concentration of radicals necessary for a controlled polymerization. A patent for producing conjugated diene polymers mentions the use of radical generators like 1,1'-azobis-1-phenylethane in conjunction with a metal complex catalyst, highlighting its role in such controlled systems. epo.org

Controlled Radical Polymerization Strategies

The utility of this compound in controlled radical polymerization strategies is primarily rooted in its capacity to generate radicals at a known rate and temperature. Detailed kinetic studies of its decomposition and the subsequent reactions of the 1-phenylethyl radical provide fundamental data for modeling and controlling polymerization processes. researchgate.netresearchgate.net By understanding the selectivity of the initiating radical for different monomers, researchers can better predict and control copolymer composition. researchgate.netresearchgate.net The 1-phenylethyl radical serves as an effective model for the propagating radical in styrene polymerization, allowing for studies that elucidate the effects of penultimate monomeric units on reactivity, a key factor in achieving control over polymer microstructure. researchgate.net

Intermediates in Complex Organic Transformations

Beyond polymerization, the 1-phenylethyl radicals generated from this compound can be harnessed as reactive intermediates in complex organic transformations. Instead of initiating a long polymer chain, these radicals can be trapped by specific reagents to form new, discrete molecules.

A clear example of this application is the reaction of 1-phenylethyl radicals with thiocarbonyl compounds. When this compound is decomposed in the presence of a thioketone, such as thioacetophenone, the generated radicals are efficiently trapped by the thioketone. oup.com This reaction produces a stable adduct, significantly reducing the formation of 2,3-diphenylbutane, the product of radical self-dimerization. oup.com Such studies have demonstrated that thioketones can be more effective radical scavengers than compounds like thiophenol for trapping these carbon-centered radicals. oup.com This methodology provides a valuable route for forming specific C-S bonds and other complex structures. Its inclusion in literature concerning epoxy resin chemistry also suggests a potential role as a chemical intermediate in that field. pageplace.de

Precursors for Chiral Organic Compounds and Ligands

This compound is synthesized from 1-phenylethylamine. The amine is a widely available and inexpensive chiral building block, existing in both (R) and (S) enantiomeric forms. Consequently, the synthesis of enantiopure versions of the diazene, such as (R,R)- or (S,S)-bis(1-phenylethyl)diazene, is straightforward.

The thermal decomposition of such a chiral diazene would yield two equivalents of the corresponding chiral 1-phenylethyl radical. These enantiopure radicals could, in principle, be used to induce asymmetry in subsequent reactions, serving as precursors for the synthesis of other chiral organic compounds and ligands. While this represents a logical extension of the compound's chemistry, specific examples of this application are not widely reported in the literature, suggesting it may be an underexplored area of asymmetric synthesis.

Research in Functional Materials (e.g., Liquid Crystalline Materials, NLO Materials)

The azo (–N=N–) functional group is a cornerstone in the design of certain functional materials, particularly those with photoresponsive properties. However, the specific molecular architecture in which the azo group is embedded is critical to its function.

In the fields of liquid crystalline (LC) and nonlinear optical (NLO) materials, the focus is almost exclusively on aromatic azo compounds, such as azobenzene (B91143) and its derivatives. nih.govresearchgate.netacs.org In these molecules, the –N=N– group links two aromatic rings, creating a rigid, planar, and extensively conjugated π-electron system. This extended conjugation is responsible for the unique properties of these materials. The trans-cis photoisomerization of the N=N bond alters the shape and electronic structure of the molecule, allowing for light-induced control over the material's bulk properties, such as its liquid crystal phase or its nonlinear optical response. acs.orgmdpi.comnih.gov Azo compounds are investigated for applications in optical switching, data storage, and photomechanical actuators. mdpi.comgoogle.comscirp.orgscirp.org

In stark contrast, this compound is an aliphatic diazene. The nitrogen atoms are bonded to sp³-hybridized benzylic carbons, not sp²-hybridized aromatic carbons. This structural feature breaks the π-conjugation across the –N=N– bond. As a result, this compound does not possess the rigid, planar structure or the large, delocalized π-system necessary for inducing liquid crystallinity or significant NLO effects. Its primary chemical function is to act as a thermal source of radicals, not to participate in the electronic phenomena that govern LC and NLO materials. Therefore, while the azo group is central to these material classes, research is directed towards azobenzene-type structures rather than aliphatic diazenes like this compound.

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